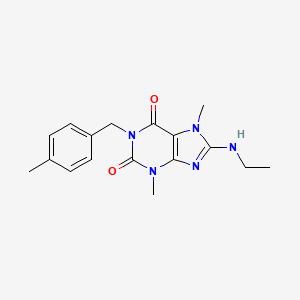

8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine dione derivative with a 1,3,7-trimethylated core structure. Key substitutions include:

- 8-position: Ethylamino group (–NHCH₂CH₃).

- 1-position: 4-Methylbenzyl (–CH₂C₆H₄CH₃) moiety.

- 3- and 7-positions: Methyl groups (–CH₃).

The ethylamino group at position 8 distinguishes it from other purine diones, which often feature heterocyclic, alkyl, or sulfonyl substituents.

Properties

IUPAC Name |

8-(ethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-5-18-16-19-14-13(20(16)3)15(23)22(17(24)21(14)4)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJXGSPFHHYSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylamino, methyl, and 4-methylbenzyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Substitution: The ethylamino, methyl, and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.

Scientific Research Applications

8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Trends :

- Alkylamino vs. Heterocyclic Groups: Ethylamino (target) and butylamino () substituents favor moderate lipophilicity, whereas piperidinyl or sulfonyl groups () may enhance target specificity but reduce solubility.

- Electron Effects: Electron-donating groups (e.g., ethylamino) vs. electron-withdrawing groups (e.g., methylsulfonyl) influence reactivity and binding interactions .

Substituent Variations at Position 1

The 4-methylbenzyl group at position 1 is shared with compounds in . Comparatively:

- Linagliptin-related impurities () feature a 4-methylquinazolin-2-ylmethyl group, introducing aromaticity and hydrogen-bonding capacity.

- Compounds with simpler benzyl groups (e.g., 7-(4-methylbenzyl) in ) prioritize lipophilicity over polar interactions.

Melting Points and Spectral Data

Biological Activity

The compound 8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 879072-31-8, is a member of the purine family. Its unique structure, which includes an ethylamino group, two methyl groups, and a 4-methylbenzyl group attached to a purine core, suggests significant potential for biological activity. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 8-(ethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |

| Molecular Formula | C17H21N5O2 |

| Molecular Weight | 327.388 g/mol |

| CAS Number | 879072-31-8 |

Structural Characteristics

The compound features a purine core structure with various substituents that can influence its biological interactions. The presence of the ethylamino and 4-methylbenzyl groups may enhance its lipophilicity and ability to cross biological membranes.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit the following actions:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have investigated the potential applications of this compound in various fields:

- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific oncogenic pathways.

- Infectious Diseases : Research suggests that it could possess antiviral properties, potentially affecting viral replication processes.

- Neuropharmacology : Its effects on neurotransmitter systems are under investigation to assess potential applications in treating neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted on cell lines demonstrated that This compound exhibited significant cytotoxic effects against several cancer types. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Study 2: Antiviral Effects

In vitro assays revealed that the compound showed promising antiviral activity against a range of viruses. The study indicated that it interfered with viral entry and replication within host cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar purine derivatives:

| Compound Name | Key Differences |

|---|---|

| 8-(methylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | Lacks ethyl group; different biological activity profile |

| 8-(ethylamino)-3,7-dimethyl-1-(4-chlorobenzyl)-1H-purine-2,6(3H,7H)-dione | Different substituent on benzyl group; varied potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.